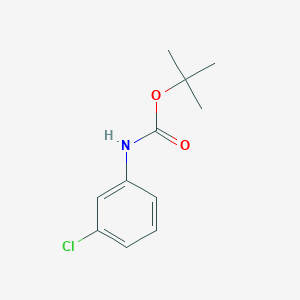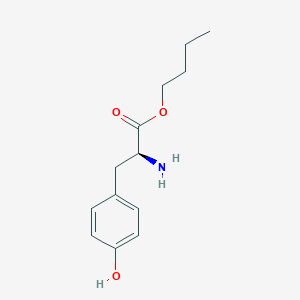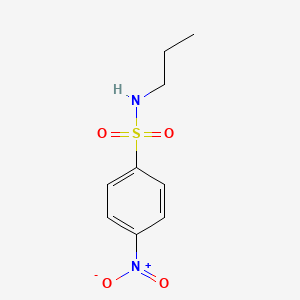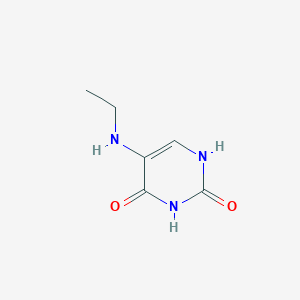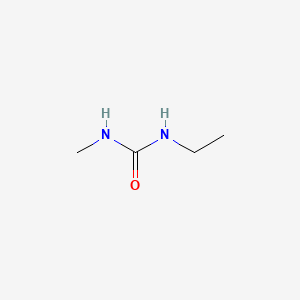
1-Ethyl-3-methylurea
Übersicht
Beschreibung
- 1-Ethyl-3-methylurea (C<sub>4</sub>H<sub>10</sub>N<sub>2</sub>O) is a chemical compound with a molecular weight of 102.135 Da .
- It is also known by its IUPAC name: 1-Ethyl-3-methylurea .
- The chemical structure of 1-Ethyl-3-methylurea is available in the ChemSpider database.
Synthesis Analysis
- Unfortunately, I do not have access to specific synthesis methods for this compound. However, it is commonly synthesized through established organic chemistry procedures.
Molecular Structure Analysis
- The molecular formula of 1-Ethyl-3-methylurea is C<sub>4</sub>H<sub>10</sub>N<sub>2</sub>O .
- It has a molar refractivity of 27.8 cm<sup>3</sup> and contains 3 hydrogen bond acceptors and 2 hydrogen bond donors .
- The compound is non-flammable and has no specific hazards associated with it.
Chemical Reactions Analysis
- Unfortunately, I do not have specific information on chemical reactions involving 1-Ethyl-3-methylurea. Further research would be needed to explore its reactivity.
Physical And Chemical Properties Analysis
- Density: 0.9±0.1 g/cm³
- Boiling Point: 267.0±0.0 °C at 760 mmHg
- Flash Point: 121.6±18.9 °C
- Surface Tension: 28.4±3.0 dyne/cm
Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Biochemical Properties
Research on similar compounds to 1-Ethyl-3-methylurea has provided insights into their metabolism and biochemical properties. For example, studies have shown that certain metabolites, such as those derived from 3-(4-chlorophenyl)-1-methylurea, undergo transformations producing formaldehyde and 4-chlorophenylurea. These findings can be crucial in understanding the metabolic pathways and biological effects of related compounds like 1-Ethyl-3-methylurea (Tanaka, Swanson, & Frear, 1972).
Mutagenic and Genotoxic Properties
1-Ethyl-1-nitrosourea, a compound closely related to 1-Ethyl-3-methylurea, has been extensively studied for its mutagenic and genotoxic properties. This research is vital for understanding the potential risks associated with exposure to such compounds. Studies have shown that 1-Ethyl-1-nitrosourea is a potent mutagen, indicating the importance of careful handling and application of these chemicals (Shibuya & Morimoto, 1993).
Chemical Synthesis and Reactions
Research into the synthesis and reactions of compounds similar to 1-Ethyl-3-methylurea contributes significantly to the field of organic chemistry. For instance, the reactions of alkyl isothiocyanates with cyclic thioureas have been explored, leading to the production of novel compounds. Such studies are crucial for the development of new synthetic methodologies and materials (Matsumura et al., 1986).
Therapeutic Applications
Research on derivatives of 1-Ethyl-3-methylurea, such as certain ureas and carbamates, has shown potential in therapeutic applications. For instance, studies have identified compounds with significant antiarrhythmic and hypotensive properties, which could be valuable for medical applications (Chalina, Chakarova, & Staneva, 1998).
Solvent-Dependent Properties
The properties of 1-Ethyl-3-methylurea derivatives in different solvents have been a subject of study, providing insights into their chemical behavior. For instance, the solvent-dependent conformational system of hydroxyureas has been investigated, revealing important information about their interactions and stability in various environments (Parker, Lemke, & Moore, 1977).
Safety And Hazards
- 1-Ethyl-3-methylurea is not considered hazardous according to the 2012 OSHA Hazard Communication Standard.
- However, safety precautions should still be followed, especially when handling the compound at elevated temperatures.
Zukünftige Richtungen
- Research on 1-Ethyl-3-methylurea is ongoing, particularly in the context of sustainable materials and energy applications.
- Future studies may focus on its reactivity, potential applications, and safety considerations.
Remember that this analysis is based on available data, and further research may provide additional insights. If you need more specific details or have any other questions, feel free to ask! 🌟
Eigenschaften
IUPAC Name |
1-ethyl-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3-6-4(7)5-2/h3H2,1-2H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABRWXCXQSTUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182416 | |
| Record name | Urea, 1-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylurea | |
CAS RN |
28145-10-0 | |
| Record name | N-Ethyl-N′-methylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28145-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-ethyl-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028145100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Nitro-[1,1'-biphenyl]-2-amine](/img/structure/B1594429.png)


